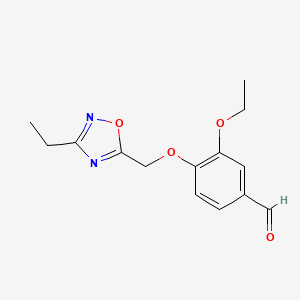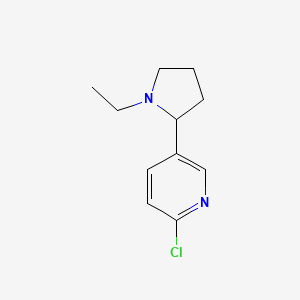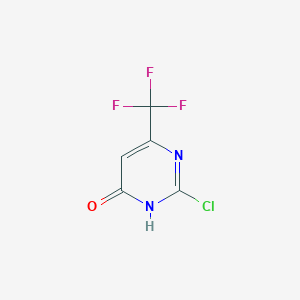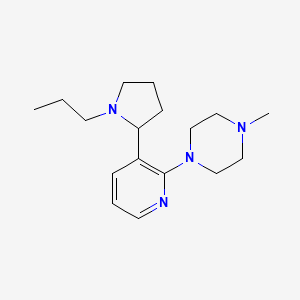
3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-氯-5-乙氧基-4-丙氧基苯基)丙-2-烯酸是一种有机化合物,分子式为C14H17ClO4。其特点是在苯环上存在氯、乙氧基和丙氧基取代基,该苯环进一步连接到丙-2-烯酸部分。
准备方法
合成路线和反应条件
3-(3-氯-5-乙氧基-4-丙氧基苯基)丙-2-烯酸的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如3-氯-5-乙氧基-4-丙氧基苯甲醛和丙二酸。
缩合反应: 苯甲醛衍生物在碱(如乙醇钠)存在下与丙二酸发生缩合反应,形成相应的肉桂酸衍生物。
纯化: 然后使用重结晶或柱色谱等技术对粗产品进行纯化,以获得高纯度的目标化合物。
工业生产方法
3-(3-氯-5-乙氧基-4-丙氧基苯基)丙-2-烯酸的工业生产可能涉及使用与上述类似的反应条件进行大规模合成。该过程针对产量和效率进行了优化,通常包括用于反应监测和产物分离的自动化系统。
化学反应分析
反应类型
3-(3-氯-5-乙氧基-4-丙氧基苯基)丙-2-烯酸可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或酮。
还原: 还原反应可以将该化合物转化为其相应的醇或烷烃。
取代: 苯环上的氯取代基可以通过亲核芳香取代反应被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 甲醇钠 (NaOCH3) 或乙醇钠 (NaOEt) 等亲核试剂可用于取代反应。
主要产物
氧化: 羧酸或酮。
还原: 醇或烷烃。
取代: 根据所用亲核试剂的不同,各种取代的苯衍生物。
科学研究应用
3-(3-氯-5-乙氧基-4-丙氧基苯基)丙-2-烯酸在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 研究了该化合物潜在的生物活性,包括抗菌和抗炎特性。
医学: 正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 它被用于开发新材料和化学工艺。
作用机制
3-(3-氯-5-乙氧基-4-丙氧基苯基)丙-2-烯酸的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过抑制某些酶或受体而发挥作用,从而导致其观察到的生物学效应。需要详细研究以阐明所涉及的确切分子机制和途径。
相似化合物的比较
类似化合物
- 3-(3-氯-5-甲氧基-4-丙氧基苯基)丙-2-烯酸
- 3-(3-氯-5-乙氧基-4-羟基苯基)丙-2-烯酸
独特性
3-(3-氯-5-乙氧基-4-丙氧基苯基)丙-2-烯酸由于其在苯环上的特定取代基组合而具有独特性,这赋予了其独特的化学和生物学特性。与类似化合物相比,它可能在各种应用中表现出不同的反应性和效力。
属性
分子式 |
C14H17ClO4 |
|---|---|
分子量 |
284.73 g/mol |
IUPAC 名称 |
3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H17ClO4/c1-3-7-19-14-11(15)8-10(5-6-13(16)17)9-12(14)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17) |
InChI 键 |
FYLWDNBTOCCUAF-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzothiazol-2-yl-4-[3-(4-chloro-phenoxy)-phenyl]-but-3-enoic acid](/img/structure/B11814346.png)





![A-D-ribofuranosylamino)-5-pyrimidinyl]-](/img/structure/B11814370.png)


![3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11814389.png)
![2-[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-2-(acetyloxymethyl)-5-hydroxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11814400.png)
![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid](/img/structure/B11814414.png)

